molecular formula C20H22ClN3O3 B2674867 1-Benzyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea CAS No. 894022-40-3

1-Benzyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea

Cat. No. B2674867
CAS RN: 894022-40-3
M. Wt: 387.86
InChI Key: YMBNSNXEFAINOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea, also known as BCT-197, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer and other diseases. BCT-197 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been found to have anti-inflammatory properties.

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

The study on the electro-Fenton degradation of antimicrobials like triclosan and triclocarban, which includes urea derivatives similar in structure to the compound , highlights the potential application of such compounds in environmental chemistry, particularly in the degradation of persistent organic pollutants. The research demonstrates how urea derivatives can be involved in complex reactions leading to the breakdown of environmental contaminants (Sirés et al., 2007).

Crystal Structure Analysis

Investigations into the crystal structures of compounds like chlorfluazuron, a benzoylphenylurea insecticide, provide insight into the molecular interactions and stability of urea derivatives. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in materials science and pharmaceuticals (Cho et al., 2015).

Neuropharmacological Research

Research on urea derivatives, like the study of PSNCBAM-1's effects on CB1 receptor modulation, suggests potential applications in neuropharmacology and the development of therapeutic agents. This particular study explores the allosteric antagonism of cannabinoid receptors, indicating the utility of urea derivatives in modulating neurotransmitter systems (Wang et al., 2011).

Acetylcholinesterase Inhibitors

The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlight the therapeutic potential of urea derivatives in treating neurodegenerative diseases, such as Alzheimer's disease. By optimizing the spacer length and testing compounds with greater conformational flexibility, researchers can enhance inhibitory activities against target enzymes (Vidaluc et al., 1995).

Heterocyclic Ureas in Catalysis

The exploration of urea-functionalized self-assembled molecular prisms for heterogeneous catalysis in water demonstrates the versatility of urea derivatives in facilitating chemical reactions. Such compounds can act as effective hydrogen-bond-donor catalysts for Michael and Diels-Alder reactions in aqueous media, offering new avenues for green chemistry applications (Howlader et al., 2016).

properties

IUPAC Name

1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-16-6-8-18(9-7-16)24-14-17(12-19(24)26)22-20(27)23(10-11-25)13-15-4-2-1-3-5-15/h1-9,17,25H,10-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBNSNXEFAINOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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